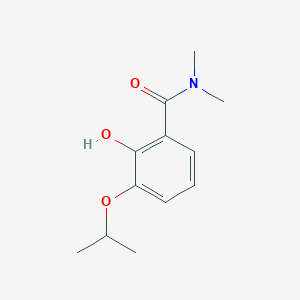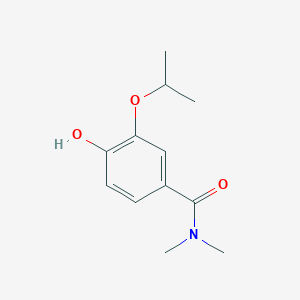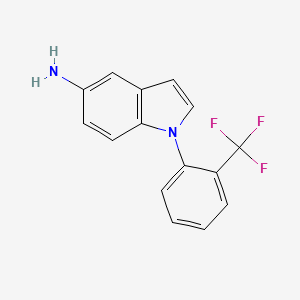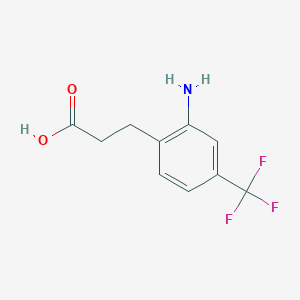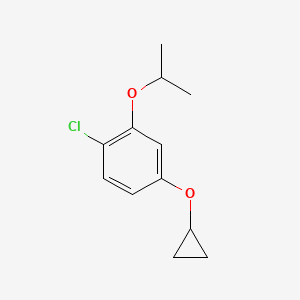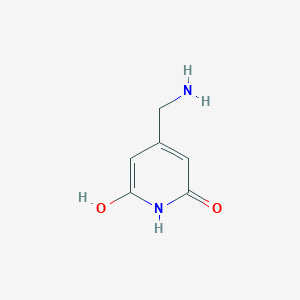
4-(Aminomethyl)pyridine-2,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)pyridine-2,6-diol is an organic compound with the molecular formula C6H8N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound features a pyridine ring substituted with an aminomethyl group at the 4-position and hydroxyl groups at the 2- and 6-positions. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)pyridine-2,6-diol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Pyridine is nitrated to form 4-nitropyridine.
Reduction: The nitro group is reduced to an amino group, yielding 4-aminopyridine.
Formylation: The amino group is protected, and the pyridine ring is formylated at the 2- and 6-positions.
Hydrolysis: The formyl groups are hydrolyzed to hydroxyl groups, and the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)pyridine-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with reduced functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine-2,6-dione derivatives, while reduction can produce pyridine-2,6-diol derivatives with modified aminomethyl groups.
Scientific Research Applications
4-(Aminomethyl)pyridine-2,6-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the synthesis of specialty chemicals and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)pyridine-2,6-diol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl groups can participate in redox reactions, affecting cellular processes. The compound’s unique structure allows it to modulate enzyme activity and receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)pyridine: Lacks the hydroxyl groups, resulting in different chemical reactivity and biological activity.
2,6-Dihydroxypyridine: Lacks the aminomethyl group, affecting its ability to interact with biological targets.
4-Amino-2-methylpyridine: Substituted with a methyl group instead of hydroxyl groups, leading to different chemical properties.
Uniqueness
4-(Aminomethyl)pyridine-2,6-diol is unique due to the presence of both aminomethyl and hydroxyl groups on the pyridine ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
4-(aminomethyl)-6-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C6H8N2O2/c7-3-4-1-5(9)8-6(10)2-4/h1-2H,3,7H2,(H2,8,9,10) |
InChI Key |
VDEDBSSNBKAPCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


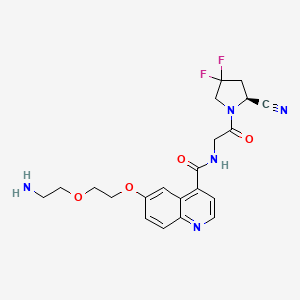
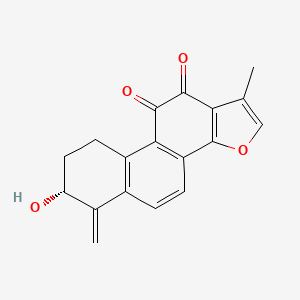
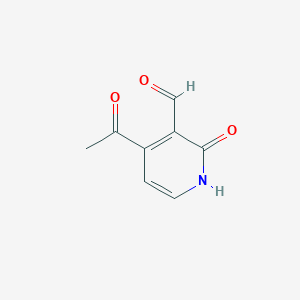


![4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-N-methylbenzamide](/img/structure/B14854183.png)
